molecular formula C9H14OS B11967484 2-Norbornyl thiolacetate

2-Norbornyl thiolacetate

Cat. No.: B11967484
M. Wt: 170.27 g/mol
InChI Key: AKEZPHRQPYDGQV-WGTSGOJVSA-N
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Description

2-Norbornyl thiolacetate is an organic compound with the molecular formula C9H14OS It is a derivative of norbornane, a bicyclic hydrocarbon, and contains a thioacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Norbornyl thiolacetate can be synthesized through the reaction of norbornane derivatives with thioacetic acid. The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the formation of the desired product. One common method involves the reaction of 2-norbornyl chloride with potassium thioacetate in the presence of a solvent such as acetone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Norbornyl thiolacetate undergoes various types of chemical reactions, including:

    Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols.

    Substitution: The thioacetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted norbornane derivatives depending on the nucleophile used.

Scientific Research Applications

2-Norbornyl thiolacetate has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organosulfur compounds and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving thiol-based bioconjugation and labeling of biomolecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-norbornyl thiolacetate involves the reactivity of the thioacetate group. This group can undergo nucleophilic attack, leading to the formation of various products depending on the reaction conditions. The molecular targets and pathways involved are primarily related to the reactivity of the sulfur atom in the thioacetate group, which can participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2-Norbornyl acetate: Similar structure but contains an acetate group instead of a thioacetate group.

    2-Norbornyl methacrylate: Contains a methacrylate group, used in polymer chemistry.

    2-Norbornyl p-tolyl sulfide: Contains a sulfide group, used in different chemical applications.

Uniqueness

2-Norbornyl thiolacetate is unique due to the presence of the thioacetate group, which imparts distinct reactivity and properties compared to other norbornane derivatives. This makes it valuable in specific synthetic applications and research studies involving sulfur chemistry.

Properties

Molecular Formula

C9H14OS

Molecular Weight

170.27 g/mol

IUPAC Name

S-[(1S,4R)-2-bicyclo[2.2.1]heptanyl] ethanethioate

InChI

InChI=1S/C9H14OS/c1-6(10)11-9-5-7-2-3-8(9)4-7/h7-9H,2-5H2,1H3/t7-,8+,9?/m1/s1

InChI Key

AKEZPHRQPYDGQV-WGTSGOJVSA-N

Isomeric SMILES

CC(=O)SC1C[C@@H]2CC[C@H]1C2

Canonical SMILES

CC(=O)SC1CC2CCC1C2

Origin of Product

United States

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